2,4-Dichloro-1-[3-(phenylmethanesulfonyl)propoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-1-[3-(phenylmethanesulfonyl)propoxy]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two chlorine atoms and a phenylmethanesulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[3-(phenylmethanesulfonyl)propoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with 3-chloropropyl phenylmethanesulfonate under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-[3-(phenylmethanesulfonyl)propoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The phenylmethanesulfonyl group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different sulfone or sulfoxide compounds.
Scientific Research Applications
2,4-Dichloro-1-[3-(phenylmethanesulfonyl)propoxy]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-[3-(phenylmethanesulfonyl)propoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The phenylmethanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene: A metabolite of DDT with similar structural features.
2,4-Dichlorophenoxyacetic acid: An herbicide with a similar dichlorobenzene core but different functional groups.
Uniqueness
2,4-Dichloro-1-[3-(phenylmethanesulfonyl)propoxy]benzene is unique due to the presence of the phenylmethanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90183-83-8 |
---|---|
Molecular Formula |
C16H16Cl2O3S |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
1-(3-benzylsulfonylpropoxy)-2,4-dichlorobenzene |
InChI |
InChI=1S/C16H16Cl2O3S/c17-14-7-8-16(15(18)11-14)21-9-4-10-22(19,20)12-13-5-2-1-3-6-13/h1-3,5-8,11H,4,9-10,12H2 |
InChI Key |
QCFXNHVFHBKFCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.